Furfuryl pentanoate is a furan-containing ester recognized within the flavor and fragrance industry for its distinct organoleptic profile. Classified as a flavoring agent by global regulatory bodies, it is characterized by a complex, sweet, and fruity aroma with specific pineapple and caramellic notes. Unlike simple aliphatic esters that provide generic fruity scents, furfuryl pentanoate's value lies in its unique combination of a furan core with a C5 alkyl chain, which dictates its specific sensory perception and physical properties, such as volatility, making it a functional ingredient for specialized applications.
In flavor and fragrance formulation, seemingly minor structural changes lead to significant functional differences. Substituting Furfuryl Pentanoate with shorter-chain analogs like furfuryl acetate or furfuryl propionate is functionally invalid for targeted profiles. Each analog possesses a distinct, non-overlapping aroma character; for example, furfuryl propionate is described with a 'green banana' odor, which contrasts sharply with the 'pineapple and apple with caramellic nuances' of furfuryl pentanoate. This makes them unsuitable as direct replacements. Furthermore, the length of the pentanoate chain confers a specific volatility and substantivity, meaning that process stability, release rates in application, and aroma longevity are fundamentally different from other furfuryl esters, preventing simple substitution.
Sensory data from flavor industry resources clearly differentiate the organoleptic profile of furfuryl pentanoate from its shorter-chain analogs. Furfuryl pentanoate is consistently described with a complex profile of 'sweet, overripe fruity, pineapple and apple with caramellic nuances'. In contrast, furfuryl propionate (C3 ester chain) is characterized by a simpler 'green banana' odor, and furfuryl acetate (C2 ester chain) presents a more floral and ethereal-fruity character. This qualitative differentiation is critical, as the specific pineapple and sweet-brown notes of the pentanoate ester are not present in the common, more generic fruity profiles of its close chemical relatives.
| Evidence Dimension | Aroma Profile Description |
| Target Compound Data | Sweet, overripe fruity, pineapple, and apple with caramellic nuances |
| Comparator Or Baseline | Furfuryl Propionate: 'Green banana odour' | Furfuryl Acetate: 'mild, ethereal-floral fruity odour' |
| Quantified Difference | Qualitative shift from green/floral notes to a specific tropical/caramellic profile |
| Conditions | Sensory evaluation by trained flavorists as reported in industry-standard databases. |
For formulators targeting authentic tropical fruit or sweet baked-good profiles, this specific aroma is non-replicable with simpler, more generic fruity esters.
Furfuryl pentanoate exhibits a significantly higher boiling point compared to its lower molecular weight furfuryl ester analogs, indicating lower volatility. The boiling point of furfuryl pentanoate at standard pressure is 228-229 °C. This is substantially higher than that of furfuryl propionate (195-196 °C) and furfuryl acetate (175-177 °C). This physical property translates to greater thermal stability during processing (e.g., baking) and a slower, more sustained release of aroma in finished products, a key performance indicator for applications requiring longevity.
| Evidence Dimension | Boiling Point at 760 mmHg |
| Target Compound Data | 228-229 °C |
| Comparator Or Baseline | Furfuryl Propionate: 195-196 °C | Furfuryl Acetate: 175-177 °C |
| Quantified Difference | +32 °C vs. Furfuryl Propionate; +51 °C vs. Furfuryl Acetate |
| Conditions | Standard atmospheric pressure (760 mmHg). |
This lower volatility is a critical advantage for applications requiring heat stability or a long-lasting, controlled aroma release, justifying its selection over more volatile analogs.
This compound is the indicated choice when developing flavor profiles requiring a specific 'pineapple' or 'overripe fruit' character combined with warm, 'caramellic' undertones. Its unique sensory profile allows formulators to build authenticity in tropical fruit beverages, confectionery, and dairy products that cannot be achieved with the more generic or green notes of analogs like furfuryl propionate.
Due to its significantly higher boiling point (228-229 °C) compared to shorter-chain furfuryl esters, furfuryl pentanoate offers enhanced stability in applications involving heat. This makes it a more reliable choice for baked goods, retorted products, and other thermally processed foods where flavor retention is a critical parameter.
The lower volatility of furfuryl pentanoate corresponds to a longer substantivity, reported at 88 hours on a smelling strip. This property makes it highly suitable for air care products, fabric softeners, and other fragrance systems where a controlled, long-lasting aroma is a key driver of consumer preference, outperforming more fleeting notes from highly volatile esters.
Irritant